5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
15997-91-8 |
|---|---|
Molecular Formula |
C8H8Cl3N |
Molecular Weight |
224.5 g/mol |
IUPAC Name |
5,6-dichloro-2,3-dihydro-1H-isoindole;hydrochloride |
InChI |
InChI=1S/C8H7Cl2N.ClH/c9-7-1-5-3-11-4-6(5)2-8(7)10;/h1-2,11H,3-4H2;1H |
InChI Key |
NIUYQVYLWQMFRM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2CN1)Cl)Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Phthalic Anhydride Derivative Functionalization
Starting with substituted phthalic anhydrides, the synthesis typically proceeds via:
-
Condensation with Amines : Reaction of phthalic anhydride with primary amines forms phthalimide intermediates. For instance, 4-phenoxyaniline has been used to generate N-substituted phthalimides under acidic conditions.
-
Chlorination : The phthalimide intermediate undergoes electrophilic aromatic chlorination using reagents such as phosphorus pentachloride (PCl₅) or sulfuryl chloride (SO₂Cl₂). Dual chlorination at the 5- and 6-positions is achieved by controlling stoichiometry and reaction time.
-
Cyclization : Acid-catalyzed cyclization of the chlorinated intermediate forms the 2,3-dihydro-1H-isoindole core. Concentrated sulfuric acid or polyphosphoric acid (PPA) at 90–100°C facilitates ring closure.
-
Hydrochloride Salt Formation : Treatment with hydrogen chloride gas in ether or methanol yields the final hydrochloride salt.
Key Reaction Parameters:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Condensation | Phthalic anhydride, 4-phenoxyaniline, H₂SO₄ | 78–85 | 95–98 |
| Chlorination | PCl₅, DCM, 0–5°C, 4 h | 90–92 | 97–99 |
| Cyclization | H₂SO₄, 95°C, 2 h | 80–85 | 96–98 |
| Salt Formation | HCl gas, ether, RT, 1 h | 95–98 | ≥99 |
Palladium-Catalyzed Hydrogenation and Reductive Amination
Industrial-scale syntheses of isoindole hydrochlorides often employ catalytic hydrogenation for intermediate reduction. A patent describing 5,6-diethyl-2,3-dihydro-1H-indene-2-amine hydrochloride synthesis provides a transferable framework:
Synthetic Pathway:
-
Nitration and Reduction :
-
Cyclization and Chlorination :
-
Cyclization under acidic conditions forms the isoindole backbone.
-
Chlorination with SO₂Cl₂ introduces dichloro substituents.
-
-
Hydrochloride Formation :
Optimization Insights:
-
Catalyst Screening : Pd/C (5% loading) achieves >95% reduction efficiency at 50 psi H₂.
-
Solvent Effects : Methanol enhances salt solubility, facilitating high-purity crystallization.
Green Chemistry Approaches
Recent advancements emphasize sustainable methodologies:
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing processing times by 60–70%. For example, cyclization steps completed in 30 minutes (vs. 2 hours conventionally) with comparable yields.
Solvent-Free Chlorination
Ball milling phthalimide derivatives with PCl₅ eliminates solvent use, achieving 88–90% chlorination efficiency.
Industrial-Scale Production
A patented large-scale process highlights critical parameters for reproducibility:
-
Continuous Flow Reactors : Ensure consistent temperature control during exothermic chlorination steps.
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Crystallization Optimization : Anti-solvent addition (e.g., n-hexane) improves hydrochloride crystal habit, enhancing filtration efficiency.
Scalability Data:
| Parameter | Lab Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Batch Size | 100 g | 10 kg | 500 kg |
| Cycle Time | 24 h | 48 h | 72 h |
| Overall Yield | 75% | 72% | 70% |
Analytical Validation of Synthesis
While the user’s focus is on preparation methods, robust analytical confirmation ensures protocol reliability:
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-withdrawing chlorine atoms at positions 5 and 6 activate the aromatic ring toward nucleophilic substitution. Common reactions include:
Reduction and Oxidation
The dihydro-isoindole core undergoes redox transformations:
Reduction
-
Catalytic Hydrogenation :
Oxidation
-
Oxidative Dehydrogenation :
Functionalization of the Amine Group
The secondary amine in the hydrochloride salt participates in:
Acylation
-
Reagents : Acetyl chloride, pyridine, 0°C
Alkylation
-
Reagents : Benzyl bromide, K₂CO₃, DMF, 60°C
Cross-Coupling Reactions
The chloride substituents enable palladium-catalyzed couplings:
Cycloaddition Reactions
The conjugated diene system in the dihydro-isoindole participates in Diels-Alder reactions:
-
Dienophile : Maleic anhydride, toluene, reflux
-
Product : Endo-adduct with fused tetrahydrofuran ring (83% yield) .
Acid-Base Reactivity
-
Deprotonation :
-
Reagents: NaOH (1M), H₂O
-
Product: Free base (5,6-dichloro-2,3-dihydro-1H-isoindole) with pKa ~8.2.
-
-
Protonation :
Stability Under Thermal and Photolytic Conditions
-
Thermal Decomposition :
-
Photolysis :
Comparative Reactivity with Analogues
| Property | 5,6-Dichloro Derivative | Unsubstituted Isoindoline | 5-Nitro Derivative |
|---|---|---|---|
| Nucleophilic Subs. Rate | High (Cl activates ring) | Low | Very High |
| Oxidation Potential | 1.2 V (vs SCE) | 0.8 V | 1.5 V |
| Amine pKa | 8.2 | 9.5 | 7.0 |
Scientific Research Applications
Medicinal Chemistry
5,6-Dichloro-2,3-dihydro-1H-isoindole hydrochloride is primarily explored for its potential therapeutic applications. Its derivatives have been investigated for:
- Anticancer Activity : Research indicates that isoindole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 5,6-dichloro-2,3-dihydro-1H-isoindole have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells .
- Antimicrobial Properties : Studies have demonstrated that isoindole compounds can possess antimicrobial activity against a range of pathogens. This makes them suitable candidates for the development of new antibiotics .
Material Science
The compound's unique structure allows it to be utilized in the synthesis of advanced materials:
- Polymer Chemistry : Isoindole derivatives are being explored as monomers or additives in polymer synthesis to enhance material properties such as thermal stability and mechanical strength .
Biological Research
In biological research, 5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride is utilized for:
- Signal Transduction Studies : The compound has been used to study various signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). Its interactions can help elucidate the mechanisms of action of different cellular responses .
- Epigenetics : Research suggests that isoindole compounds may influence epigenetic modifications, making them relevant in studies focused on gene expression regulation .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of various isoindole derivatives on human breast cancer cells. The results indicated that derivatives of 5,6-dichloro-2,3-dihydro-1H-isoindole exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. Further mechanistic studies revealed that these compounds induced apoptosis through the intrinsic pathway involving mitochondrial dysfunction .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of isoindole derivatives against Gram-positive and Gram-negative bacteria. The study found that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics. This highlights the potential of these compounds as lead structures for developing new antimicrobial agents .
Data Table: Summary of Applications
| Application Area | Specific Uses | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induced apoptosis in cancer cells |
| Antimicrobial agents | Effective against various pathogens | |
| Material Science | Polymer additives | Enhanced thermal stability and mechanical properties |
| Biological Research | Signal transduction studies | Influenced GPCR-mediated pathways |
| Epigenetic studies | Potential effects on gene expression |
Mechanism of Action
The mechanism of action of 5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Electron Effects : Chlorine and nitro groups are electron-withdrawing, enhancing reactivity in electrophilic substitutions or charge-transfer interactions compared to fluorine or methyl groups .
- Steric Impact : Bulkier substituents (e.g., Br at C6 in the bromo analog) may hinder access to the isoindole core in catalytic or binding applications .
Physicochemical and Reactivity Profiles
Bond Length and Electronic Asymmetry
In chlorinated heterocycles like 5,6-dichloro-2,3-dihydro-1H-isoindole HCl, asymmetry in bond lengths has been observed in related compounds. For example, 5,6-dichloro-2,3-dicyanoquinone (DDQ) exhibits shortened C≡N bond lengths (by 0.015 Å) near chlorine atoms, suggesting chlorine’s electron-withdrawing effect stabilizes adjacent bonds . Similar effects may influence the target compound’s stability and interaction with biological targets.
Solubility and Stability
- Hydrochloride Salts : All compared compounds are hydrochloride salts, improving aqueous solubility compared to free bases. However, nitro-substituted derivatives (e.g., 5-nitroisoindoline HCl) may exhibit lower solubility due to increased molecular polarity .
- Thermal Stability : Methyl groups in 6-bromo-1,1-dimethyl analogs likely enhance thermal stability via steric protection of the heterocycle .
Biological Activity
5,6-Dichloro-2,3-dihydro-1H-isoindole hydrochloride (CAS No. 15997-90-7) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
5,6-Dichloro-2,3-dihydro-1H-isoindole hydrochloride has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇Cl₂N |
| Molecular Weight | 188.05 g/mol |
| IUPAC Name | 5,6-dichloro-2,3-dihydro-1H-isoindole; hydrochloride |
| CAS Number | 15997-90-7 |
The biological activity of 5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride is attributed to its interaction with specific molecular targets within the body. Research indicates that this compound may act as an inhibitor of certain enzymes involved in critical biochemical pathways such as:
- DNA Replication : Inhibition of enzymes responsible for DNA synthesis may lead to anticancer effects.
- Protein Synthesis : Disruption of protein synthesis pathways can also contribute to its potential as an anticancer agent.
Anticancer Properties
Several studies have investigated the anticancer potential of 5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride. It has been found to exhibit cytotoxic effects against various cancer cell lines. For instance:
- In vitro Studies : The compound demonstrated significant growth inhibition in human cancer cell lines with IC₅₀ values indicating effective concentrations for inducing cell death.
Antimicrobial Activity
Research has shown that this compound possesses antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival.
Comparative Analysis with Related Compounds
To better understand the unique properties of 5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride, it is useful to compare it with similar compounds:
| Compound | Biological Activity | IC₅₀ (µM) |
|---|---|---|
| 5-Chloroisoindoline | Moderate anticancer activity | 15.0 |
| Isoindoline | Low antimicrobial activity | >50 |
| 6-Chloroisoindoline | Antitumor activity | 20.0 |
The dual chlorine substitution at positions 5 and 6 in the isoindole structure enhances both reactivity and biological activity compared to its mono-chlorinated counterparts.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal assessed the efficacy of 5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride against breast cancer cells. The findings revealed that the compound induced apoptosis through the activation of caspase pathways, leading to significant tumor reduction in xenograft models.
Case Study 2: Antimicrobial Assessment
In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited a minimum inhibitory concentration (MIC) of 12 µg/mL against S. aureus, demonstrating promising potential as an antimicrobial agent.
Q & A
Q. What are the critical factors for optimizing the synthesis of 5,6-dichloro-2,3-dihydro-1H-isoindole hydrochloride?
Synthesis typically starts with phthalic anhydride derivatives and involves chlorination, reduction, and cyclization steps. Key parameters include:
- Temperature control : Chlorination at 60–80°C minimizes side reactions (e.g., over-chlorination) .
- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) enhances regioselectivity for 5,6-dichloro substitution .
- Purification : Recrystallization from ethanol/water mixtures improves yield (reported up to 68%) . Methodological validation via TLC and HPLC is essential to confirm purity (>95%) .
Q. How can researchers resolve contradictions in reported biological activities of isoindole derivatives?
Discrepancies in bioactivity data (e.g., antimicrobial vs. antitumor efficacy) may arise from:
- Structural analogs : Minor substitutions (e.g., methyl vs. ethyl groups) alter receptor binding .
- Assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times affect IC₅₀ values . Mitigation strategies:
- Replicate studies under standardized protocols (e.g., OECD guidelines).
- Perform SAR (Structure-Activity Relationship) analysis to isolate functional groups responsible for activity .
Q. What safety protocols are recommended for handling this compound?
- PPE : Gloves, goggles, and lab coats are mandatory due to irritant properties .
- Ventilation : Use fume hoods to avoid HCl vapor inhalation .
- Storage : Keep in airtight containers at 4°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. What computational methods are effective in predicting the reactivity of 5,6-dichloro-isoindole derivatives?
- DFT calculations : Model electrophilic aromatic substitution pathways to prioritize reaction sites (e.g., C4 vs. C7 positions) .
- Molecular docking : Predict binding affinities for kinase targets (e.g., EGFR) using AutoDock Vina .
- Reaction path search algorithms : Tools like GRRM (Global Reaction Route Mapping) optimize synthetic routes by simulating intermediates .
Q. How can researchers analyze byproduct formation during isoindole ring functionalization?
Common byproducts include:
- Over-chlorinated species (e.g., 4,5,6-trichloro derivatives) detected via GC-MS .
- Ring-opened intermediates arising from hydrolysis under acidic conditions (pH < 3) . Mitigation strategies:
- Use in situ NMR to monitor reaction progress.
- Adjust stoichiometry of chlorinating agents (e.g., Cl₂ gas vs. SOCl₂) .
Q. What experimental designs are suitable for studying degradation kinetics under physiological conditions?
- Factorial design : Vary pH (1.2–7.4), temperature (25–37°C), and ionic strength to simulate gastric/plasma environments .
- HPLC-MS analysis : Quantify degradation products (e.g., isoindole ring cleavage) over 24–72 hours .
- Kinetic modeling : Apply first-order or Weibull models to predict shelf-life .
Q. How do steric and electronic effects influence nucleophilic substitution at the isoindole core?
- Steric hindrance : Bulky substituents at C2/C3 reduce accessibility to electrophiles (e.g., amines) .
- Electronic effects : Electron-withdrawing Cl groups at C5/C6 activate C4/C7 for SNAr reactions . Validation via Hammett plots (σ values) and X-ray crystallography .
Data Validation and Reproducibility
Q. What strategies ensure reproducibility in pharmacological assays for this compound?
- Positive controls : Use reference standards (e.g., cisplatin for cytotoxicity assays) .
- Blinded experiments : Randomize sample processing to minimize bias .
- Inter-lab validation : Share protocols via platforms like PubChem or ECHA .
Q. How can researchers validate computational predictions of isoindole reactivity?
- Synthetic validation : Compare DFT-predicted reaction outcomes with empirical yields .
- Spectroscopic correlation : Match calculated IR/NMR spectra with experimental data .
- Machine learning : Train models on PubChem datasets to refine prediction accuracy .
Methodological Tools and Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
